N-(2-bromophenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide
Overview
Description
N-(2-bromophenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide is an organic compound that features a complex structure with bromine, chlorine, and sulfonyl groups attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide typically involves multiple steps, starting with the preparation of the bromophenyl and dichlorophenyl intermediates. These intermediates are then subjected to sulfonylation and amidation reactions to form the final product. Common reagents used in these reactions include bromine, chlorosulfonic acid, and amines. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl and dichlorophenyl groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group can yield 2-bromoquinone, while reduction of the sulfonyl group can produce a thiol derivative.
Scientific Research Applications
N-(2-bromophenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl and dichlorophenyl groups can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The sulfonyl group can also participate in covalent bonding with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-chlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide
- N~1~-(2-bromophenyl)-N~2~-[(2,4-dichlorophenyl)sulfonyl]alaninamide
- N~1~-(2-bromophenyl)-N~2~-[(2,5-difluorophenyl)sulfonyl]alaninamide
Uniqueness
N-(2-bromophenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms in the phenyl rings can enhance its interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrCl2N2O3S/c1-9(15(21)19-13-5-3-2-4-11(13)16)20-24(22,23)14-8-10(17)6-7-12(14)18/h2-9,20H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZWGWWOTHOVRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Br)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrCl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.